![molecular formula C8H13Cl2N3O B1497207 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride CAS No. 62260-00-8](/img/structure/B1497207.png)
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride
Vue d'ensemble
Description
“2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride” is a heterocyclic compound, meaning it contains atoms of at least two different elements in its ring structure . It is used in organic synthesis and pharmaceutical research due to its potential pharmacological activities .
Molecular Structure Analysis
The molecular formula of “2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride” is C8H11N3 . The exact mass is 149.09500 and the molecular weight is 149.19300 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 149.19300 . Other properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique
Antitumor Activity
Pyrimidinone derivatives, such as those generated from microwave-assisted synthesis, have shown potential antitumor activity. Compounds synthesized in this manner have been evaluated by the US National Cancer Institute, with some demonstrating remarkable activity against various cancer cell lines. This suggests a potential avenue for developing novel anticancer agents based on pyrimidine scaffolds (Insuasty et al., 2013).
Xanthine Oxidase Inhibition
Isomeric N-methyl-7-deazaguanines, closely related to pyrimidinone structures, have been synthesized and found to inhibit xanthine oxidase. This enzyme is a target for the treatment of conditions such as gout, suggesting that pyrimidinone derivatives could be valuable for developing new therapeutic agents (Seela et al., 1984).
Antimicrobial Activity
Spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been characterized for their physicochemical properties and evaluated for antimicrobial activity. These compounds exhibited moderate and selective activity against Gram-positive bacteria, highlighting the potential of pyrimidine derivatives in antimicrobial drug development (Candia et al., 2017).
Supramolecular Chemistry
Pyrimidine derivatives have been explored for their ability to form novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies are of interest for their potential applications in material science and nanotechnology, offering a versatile platform for the development of new materials (Fonari et al., 2004).
Antibacterial Activity
New 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones have been synthesized and tested for their antibacterial activity. This research underscores the importance of pyrimidine derivatives in the search for new antibacterial agents, especially in the face of rising antibiotic resistance (Narayana et al., 2009).
Mécanisme D'action
Target of Action
The primary targets of this compound are the extracellular signal-regulated kinases (Erks), specifically Erk2 . These kinases play a crucial role in regulating various cellular processes, including proliferation, differentiation, and survival.
Mode of Action
The compound demonstrates potent and selective inhibition of Erk2 . This means it binds to the Erk2 kinase, reducing its activity. As a result, the phosphorylation of Ribosomal S6 Kinase (RSK) levels is knocked down in HepG2 cells and tumor xenografts .
Biochemical Pathways
The inhibition of Erk2 affects the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival. The knockdown of phospho-RSK levels indicates a disruption in the downstream signaling of the MAPK/Erk pathway .
Pharmacokinetics
The compound has been described as having a promising pharmacokinetic profile in mice , suggesting good bioavailability.
Result of Action
The molecular effect of the compound’s action is the inhibition of Erk2 and the reduction of phospho-RSK levels . On a cellular level, this can lead to the suppression of cell proliferation and potentially induce cell death, given the role of Erk2 in these processes.
Propriétés
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.2ClH/c1-5-10-7-4-9-3-2-6(7)8(12)11-5;;/h9H,2-4H2,1H3,(H,10,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAHNMCTZNQBNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCNC2)C(=O)N1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857360 | |
| Record name | 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride | |
CAS RN |
62260-00-8 | |
| Record name | 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



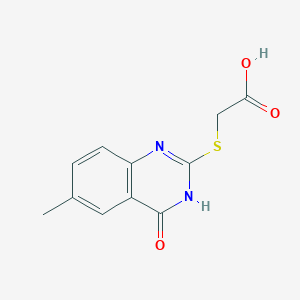
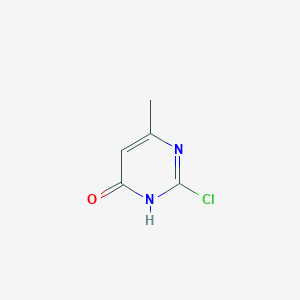
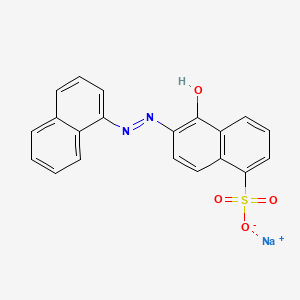
![Benzoic acid, 5-[[4-(acetylamino)phenyl]azo]-2-hydroxy-, monosodium salt](/img/structure/B1497134.png)
![8-oxo-2-[(2-quinolin-8-ylhydrazinyl)methylidene]quinoline-5-sulfonic Acid](/img/structure/B1497137.png)
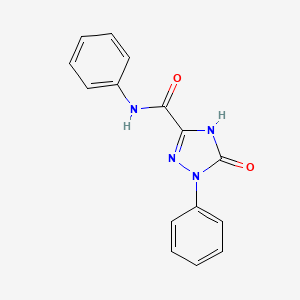
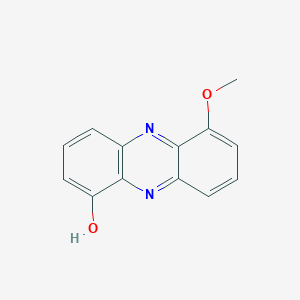
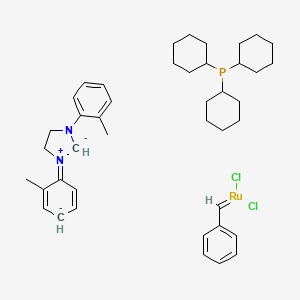

![2-(5-Chloro-2-fluorophenyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1497148.png)
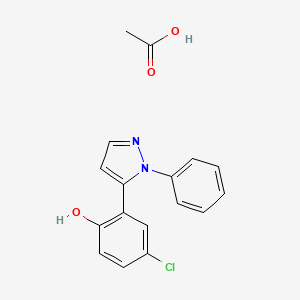
![Ethyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1497152.png)
![2-Methyl-6-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B1497154.png)
![Ethyl 4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B1497157.png)